trans-1,2-Cyclopentanediol
Overview
Description
trans-1,2-Cyclopentanediol: is an organic compound with the molecular formula C₅H₁₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring The “trans” configuration indicates that the hydroxyl groups are on opposite sides of the ring, giving the molecule a specific three-dimensional shape
Mechanism of Action
Trans-1,2-Cyclopentanediol, also known as trans-Cyclopentane-1,2-diol, is a chemical compound with the molecular formula C5H10O2
Target of Action
This compound is primarily used as a building block in the synthesis of chiral phosphine ligands . These ligands play a crucial role in asymmetric catalysis, a process that is fundamental to the production of enantiomerically pure chemicals.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can be used to prepare benzoquinolines and benzoindoles via heterocyclization of naphthylamines with diols, a process catalyzed by iridium chloride/BINAP .
Result of Action
The primary result of the action of this compound is the production of chiral phosphine ligands . These ligands are crucial in asymmetric catalysis, enabling the production of enantiomerically pure chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One common method for synthesizing trans-1,2-Cyclopentanediol involves the catalytic hydrogenation of cyclopentanedione.
Reduction of Cyclopentanone: Another method involves the reduction of cyclopentanone using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This method requires careful control of reaction conditions to ensure the trans configuration of the product.
Industrial Production Methods: Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,2-Cyclopentanediol can undergo oxidation reactions to form cyclopentanedione or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form cyclopentanol or other reduced derivatives using reducing agents like LiAlH₄ or NaBH₄.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: SOCl₂, PBr₃, and other halogenating agents.
Major Products:
Oxidation: Cyclopentanedione and other oxidized derivatives.
Reduction: Cyclopentanol and other reduced derivatives.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
Chemistry:
Chiral Synthesis: trans-1,2-Cyclopentanediol is used as a chiral building block in the synthesis of complex organic molecules. Its specific configuration makes it valuable in asymmetric synthesis.
Biology:
Enzyme Studies: The compound is used in studies of enzyme-catalyzed reactions, particularly those involving diols and their derivatives.
Medicine:
Drug Development: this compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used as a monomer or comonomer in the production of specialized polymers with unique properties.
Comparison with Similar Compounds
cis-1,2-Cyclopentanediol: The cis isomer has both hydroxyl groups on the same side of the ring, resulting in different chemical and physical properties.
1,2-Cyclohexanediol: This compound has a six-membered ring instead of a five-membered ring, leading to different reactivity and applications.
1,3-Cyclopentanediol:
Uniqueness: trans-1,2-Cyclopentanediol is unique due to its specific trans configuration, which imparts distinct stereochemical properties. This configuration makes it particularly valuable in chiral synthesis and other applications where stereochemistry is crucial.
Properties
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVOSERVUCJNPR-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923980, DTXSID501311584 | |
Record name | (1R,2R)-1,2-Cyclopentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,2-Cyclopentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 54-56 deg C; [Aldrich MSDS] | |
Record name | trans-Cyclopentane-1,2-diol | |
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CAS No. |
5057-99-8, 930-46-1 | |
Record name | trans-1,2-Cyclopentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5057-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | trans-1,2-Cyclopentanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15389 | |
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Record name | (1R,2R)-1,2-Cyclopentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,2-Cyclopentanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-cyclopentane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (1R,2R)-cyclopentane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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